Erysodine

Description

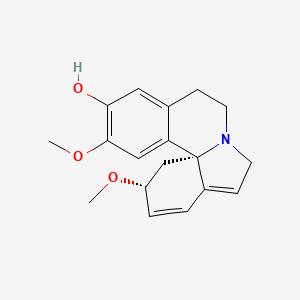

Structure

3D Structure

Properties

CAS No. |

7290-03-1 |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(2R,13bS)-2,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-11-ol |

InChI |

InChI=1S/C18H21NO3/c1-21-14-4-3-13-6-8-19-7-5-12-9-16(20)17(22-2)10-15(12)18(13,19)11-14/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3/t14-,18-/m0/s1 |

InChI Key |

BDIVMECULLJBMU-KSSFIOAISA-N |

SMILES |

COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1 |

Isomeric SMILES |

CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1 |

Canonical SMILES |

COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1 |

melting_point |

204-205°C |

Other CAS No. |

7290-03-1 |

physical_description |

Solid |

Related CAS |

63938-27-2 (hydrochloride) |

Synonyms |

1,2,6,7-tetradehydro-3,15-dimethoxyerythrinan-16-ol erysodine erysodine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Erysodine from Erythrina Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysodine is a prominent tetracyclic spiroamine alkaloid belonging to the Erythrinan class.[1] It is naturally found in various species of the Erythrina genus, which is widespread in tropical and subtropical regions.[1][2] Primarily concentrated in the seeds, this compound is also present in the leaves and flowers of these plants.[1][3] This alkaloid has garnered significant scientific interest due to its pharmacological activities, most notably as a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] This property makes this compound and its derivatives promising candidates for the development of novel therapeutics for neurological disorders.

This guide provides a comprehensive overview of the methodologies for isolating this compound from Erythrina species, presenting quantitative data, detailed experimental protocols, and visual workflows to assist researchers in this field.

Data Presentation: this compound Yield from Erythrina Species

The yield of this compound can vary significantly based on the plant species, the part of the plant used, geographical location, and the specific isolation methodology employed. The following tables summarize quantitative data from various studies to provide a comparative reference.

Table 1: Isolation of this compound from Various Erythrina Species

| Erythrina Species | Plant Part | Starting Material (g) | Isolated this compound (mg) | Reference |

| Erythrina crista-galli | Seeds | 950 | 35.8 | [4] |

| Erythrina suberosa | Flowers | Not specified (yielded 35g crude alkaloids) | Present | [5] |

| Erythrina addisoniae | Seeds | Not specified | Present | [1] |

| Erythrina latissima | Seed Pods | Not specified | Present | [6] |

Table 2: Other Known this compound-Containing Erythrina Species

| Erythrina Species | Plant Part Containing this compound | Reference |

| Erythrina variegata | General (leaves mentioned) | [2][7] |

| Erythrina speciosa | Leaves and Flowers | [8] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from Erythrina plant material generally follows a multi-step process involving extraction, acid-base partitioning, and chromatographic purification.

General Extraction of Crude Alkaloids

This initial step aims to extract a broad range of alkaloids from the plant matrix.

-

Objective: To liberate alkaloids from the plant material into a solvent.

-

Methodology:

-

Preparation: The selected plant material (e.g., dried seeds, flowers) is finely powdered to increase the surface area for solvent extraction.[4]

-

Extraction: The powdered material is typically extracted with an organic solvent. Methanol (MeOH) is frequently used, often at room temperature over several days or with repeated extractions to ensure maximum yield.[4] Ethanol (80-96%) has also been reported as an effective solvent.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Acid-Base Partitioning for Alkaloid Enrichment

This liquid-liquid extraction technique separates the basic alkaloids from neutral and acidic compounds present in the crude extract.

-

Objective: To isolate the crude alkaloid fraction from other metabolites.

-

Methodology:

-

Acidification: The crude extract residue is dissolved in a dilute acidic aqueous solution, such as 2% acetic acid, which protonates the basic alkaloids, rendering them water-soluble.[4]

-

Washing: This acidic solution is then partitioned against an immiscible, non-polar organic solvent like ethyl acetate (EtOAc). Neutral and acidic impurities are drawn into the organic layer, which is then discarded. This step is repeated to improve purity.[4]

-

Basification: The remaining aqueous layer, now enriched with protonated alkaloids, is basified using a base like ammonium hydroxide (NH₃·H₂O) to a pH of 8-9. This deprotonates the alkaloids, making them insoluble in water and soluble in organic solvents.[4]

-

Final Extraction: The basified aqueous solution is extracted multiple times with an organic solvent (e.g., EtOAc or chloroform). The organic layers are combined and concentrated under reduced pressure to yield the crude alkaloid fraction.[4]

-

Chromatographic Purification of this compound

The final and most critical step involves the separation of individual alkaloids from the crude mixture. Column chromatography is the primary technique used.

-

Objective: To isolate pure this compound from the mixture of Erythrina alkaloids.

-

Methodology:

-

Stationary Phase: Silica gel is the most common stationary phase used for the column.

-

Sample Loading: The crude alkaloid fraction is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the prepared silica gel column.

-

Elution: A gradient elution system is typically employed. The separation process starts with a less polar mobile phase, and the polarity is gradually increased. A common solvent system is a gradient of chloroform-acetone or chloroform-methanol.[4] For example, elution might begin with 100% chloroform and gradually increase the proportion of methanol.

-

Fraction Collection: Eluted fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

-

Final Purification: The combined fractions containing this compound may require further purification using techniques like preparative HPLC or re-crystallization to achieve high purity.[4]

-

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound from Erythrina species.

Signaling Pathway: this compound as a nAChR Antagonist

References

- 1. A new Erythrinan alkaloid from the seed of Erythrina addisoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Bioassay-guided isolation of potent aphicidal Erythrina alkaloids against Aphis gossypii from the seed of Erythrina crista-galli L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New Erythrinan Alkaloid Glycoside from the Seeds of Erythrina crista-galli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repository.seku.ac.ke [repository.seku.ac.ke]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. researchgate.net [researchgate.net]

Erysodine: A Technical Guide to its Chemical Structure, Properties, and Nicotinic Acetylcholine Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysodine, a tetracyclic erythrina alkaloid, has garnered significant interest within the scientific community for its potent and selective competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental procedures to assess its interaction with nAChRs are presented, including radioligand binding assays, functional assays of neurotransmitter release and ion channel activity, and in vivo behavioral paradigms. Furthermore, this document elucidates the signaling pathways involved in its mechanism of action and provides a framework for its characterization using classical pharmacological models such as Schild analysis.

Chemical Structure and Physicochemical Properties

This compound is an organic heterotetracyclic compound isolated from various species of the Erythrina plant genus.[1] Its core structure is characterized by an erythrinane skeleton.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R,13bS)-2,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-11-ol | [1] |

| Molecular Formula | C₁₈H₂₁NO₃ | [1][2][3][4] |

| Molecular Weight | 299.37 g/mol | [1][3] |

| Canonical SMILES | CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1 | [1][2] |

| CAS Number | 7290-03-1 | [1][3] |

| Melting Point | 204-205 °C | [1] |

| pKa (Strongest Acidic) | 7.33 (Predicted) | [5] |

| pKa (Strongest Basic) | 11.7 (Predicted) | [5] |

| logP | 1.55 - 2.23 (Predicted) | [5] |

| Physical Description | Solid | [1] |

Pharmacological Properties and Mechanism of Action

This compound functions as a competitive antagonist at neuronal nAChRs.[1] Its primary mechanism of action involves binding to the acetylcholine binding site on these receptors, thereby preventing the endogenous ligand, acetylcholine, from binding and activating the ion channel. This inhibitory action modulates downstream signaling cascades initiated by nAChR activation.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by acetylcholine or other agonists like nicotine, undergo a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the cell membrane and initiates various downstream signaling events. In the central nervous system, presynaptic nAChRs play a crucial role in modulating the release of various neurotransmitters, including dopamine.

This compound, by competitively binding to the nAChR, prevents this agonist-induced channel opening, thus inhibiting the influx of cations and the subsequent cellular responses.

References

Erysodine's Mechanism of Action on Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysodine, a member of the Erythrina alkaloids, is a potent and selective competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth overview of its mechanism of action, focusing on its interaction with various nAChR subtypes. It summarizes key quantitative data on its binding affinity and potency, details common experimental protocols for its characterization, and provides visual representations of its antagonistic action and related experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a variety of neurological disorders, making them a significant target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for studying nAChRs due to its competitive antagonism and selectivity for neuronal subtypes. This guide delves into the core aspects of this compound's interaction with nAChRs, providing the foundational knowledge necessary for its application in research and drug discovery.

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the nAChR binding site. This means that it directly competes with the endogenous agonist, acetylcholine (ACh), and other nicotinic agonists like nicotine, for the same binding pocket on the receptor. By occupying this site, this compound prevents the conformational changes necessary for channel opening, thereby inhibiting the influx of cations and subsequent neuronal depolarization. This reversible antagonism makes it a powerful tool for probing the function of specific nAChR subtypes.[1][2]

The primary binding site for agonists and competitive antagonists on heteromeric nAChRs is located at the interface between an α and a β subunit. This compound's affinity for this site is determined by specific amino acid residues within the binding pocket.

Quantitative Data: Binding Affinity and Potency

The interaction of this compound with nAChRs has been quantified through various in vitro assays, primarily radioligand binding and functional inhibition studies. The following tables summarize the key binding affinity (Ki) and potency (IC50) values for this compound at different nAChR subtypes.

Table 1: this compound Binding Affinity (Ki) for nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Neuronal (general) | [3H]cytisine | Rat brain homogenate | 5.0 | [2] |

| α4β2 | [3H]cytisine | HEK293 cells | 113 ± 37 | [1] |

| α4β2 | [125I]epibatidine | Mouse cortex | 1.6 ± 0.08 (Nicotine Ki for comparison) | [3] |

| Muscle-type | [125I]α-bungarotoxin | - | Less potent than for neuronal | [2] |

Table 2: this compound Potency (IC50) for nAChR Subtypes

| nAChR Subtype | Assay | Agonist | IC50 (µM) | Reference |

| α4β2 | Two-electrode voltage clamp | Acetylcholine | 0.10 ± 0.01 (DHβE for comparison) | [4] |

| α3β4 | Two-electrode voltage clamp | Acetylcholine | 26 ± 2 (DHβE for comparison) | [4] |

| α7 | Two-electrode voltage clamp | Acetylcholine | 8 ± 1 (DHβE for comparison) | [4] |

| Dopamine Release | Nicotine-induced | Nicotine | ~0.2 (DHβE for comparison) | [5] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay ([3H]cytisine Competition)

This assay determines the affinity of this compound for the high-affinity nicotinic agonist binding site.

Objective: To determine the Ki of this compound for nAChRs.

Materials:

-

Rat brain tissue or cells expressing the nAChR subtype of interest.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

[3H]cytisine (radioligand).

-

Unlabeled this compound.

-

Unlabeled nicotine (for non-specific binding determination).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

-

Binding Reaction: In a final volume of 100 µL, incubate membrane homogenate with a fixed concentration of [3H]cytisine (around its Kd value) and a range of concentrations of unlabeled this compound.[6]

-

Incubation: Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled nicotine. Subtract non-specific binding from total binding to get specific binding. Plot specific binding as a percentage of control (no this compound) against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the effect of this compound on ion channel function in response to agonist application in Xenopus oocytes expressing specific nAChR subtypes.

Objective: To determine the IC50 of this compound and its mode of antagonism.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired nAChR subunits.

-

Recording solution (e.g., ND96).

-

Agonist solution (e.g., acetylcholine).

-

This compound solutions of varying concentrations.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Glass microelectrodes filled with 3 M KCl.

Protocol:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject with cRNA encoding the nAChR subunits of interest. Incubate for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.[8][9]

-

Agonist Application: Apply a concentration of agonist that elicits a submaximal response (e.g., EC20 or EC50).

-

This compound Application: Co-apply the agonist with increasing concentrations of this compound and record the resulting current.

-

Data Analysis: Measure the peak current amplitude for each this compound concentration. Normalize the responses to the control agonist response. Plot the normalized response against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the IC50. To determine the mode of antagonism, generate agonist dose-response curves in the absence and presence of a fixed concentration of this compound. A rightward shift in the EC50 with no change in the maximal response indicates competitive antagonism.

Dopamine Release Assay

This assay measures the ability of this compound to block agonist-induced dopamine release from striatal synaptosomes or PC12 cells, which is a functional downstream effect of nAChR activation.[10][11]

Objective: To assess the functional antagonism of this compound on presynaptic nAChRs.

Materials:

-

Rat striatal tissue or PC12 cells.

-

[3H]dopamine.

-

Superfusion buffer.

-

Nicotine (agonist).

-

This compound solutions.

-

Scintillation counter.

Protocol:

-

Preparation: Prepare synaptosomes from rat striatum or culture PC12 cells.

-

Loading: Incubate the preparation with [3H]dopamine to allow for uptake.

-

Superfusion: Place the loaded synaptosomes or cells in a superfusion chamber and perfuse with buffer to establish a stable baseline of [3H]dopamine release.

-

Stimulation: Stimulate with a pulse of nicotine to induce [3H]dopamine release.

-

Antagonism: Pre-incubate the preparation with this compound for a defined period before stimulating with nicotine in the continued presence of this compound.

-

Fraction Collection: Collect fractions of the superfusate throughout the experiment.

-

Quantification: Measure the radioactivity in each fraction using a scintillation counter.

-

Data Analysis: Calculate the amount of [3H]dopamine released in each fraction. Express the nicotine-stimulated release as a percentage of the total [3H]dopamine content. Determine the inhibitory effect of this compound by comparing the stimulated release in the presence and absence of the antagonist.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the mechanism of action of this compound and its experimental characterization.

Conclusion

This compound serves as a well-characterized competitive antagonist of neuronal nAChRs, with a notable preference for the α4β2 subtype. Its mechanism of action, involving direct competition with agonists at the receptor binding site, has been elucidated through a combination of radioligand binding, electrophysiological, and functional assays. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound as a tool for investigating the physiological and pathological roles of nAChRs and for the development of novel therapeutics targeting this important class of receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a competitive antagonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 10. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotine Enhancement of Dopamine Release by a Calcium-Dependent Increase in the Size of the Readily Releasable Pool of Synaptic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

Erysodine: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysodine, a tetracyclic spiroamine erythrinan alkaloid, has garnered significant attention within the scientific community for its potent and selective competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This property positions this compound as a valuable pharmacological tool and a promising lead compound for the development of novel therapeutics targeting a range of neurological disorders. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its primary signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Natural Sources of this compound

This compound is predominantly found within the plant genus Erythrina, a member of the Fabaceae family, which encompasses approximately 130 species of trees and shrubs distributed throughout tropical and subtropical regions.[1][2] The alkaloid can be isolated from various parts of the plant, including the seeds, leaves, flowers, and bark.[1][3]

A variety of Erythrina species have been identified as sources of this compound. Phytochemical studies have confirmed its presence in Erythrina crista-galli, Erythrina variegata, Erythrina suberosa, Erythrina falcata, Erythrina stricta, Erythrina leptorhiza, and Erythrina addisoniae.[3][4][5][6][7] Notably, the seeds of Erythrina species are often a rich source of this and other related alkaloids.[1][8]

| Plant Species | Plant Part | Reference(s) |

| Erythrina crista-galli | Seeds, Leaves | [3][8] |

| Erythrina variegata | Flowers | [4] |

| Erythrina suberosa | Seeds, Flowers | [3][6] |

| Erythrina falcata | Seeds | [9] |

| Erythrina stricta | Not specified | [5] |

| Erythrina leptorhiza | Not specified | [5] |

| Erythrina addisoniae | Seeds | [7] |

| Erythrina verna | Trunk Barks | [9] |

Extraction and Purification Methodologies

The extraction of this compound from its natural sources follows general principles of alkaloid isolation, which typically involve solvent extraction, acid-base partitioning, and chromatographic purification.

General Experimental Protocol for this compound Extraction

The following protocol is a composite of methodologies described in the literature for the extraction of alkaloids from Erythrina species.

1. Sample Preparation:

-

The selected plant material (e.g., seeds, leaves) is dried at a temperature below 50°C to prevent degradation of the alkaloids.

-

The dried material is then finely pulverized to increase the surface area for efficient solvent extraction.

2. Initial Extraction:

-

A non-polar solvent, such as petroleum ether, is used in a Soxhlet apparatus to remove lipids and other non-polar compounds from the plant powder.[10]

-

The defatted plant material is then subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, using methods such as maceration, Soxhlet extraction, or microwave-assisted extraction.[11][12] For instance, 50g of powdered plant material can be macerated in 80% methanol for 72 hours or subjected to Soxhlet extraction with the same solvent.[11]

3. Acid-Base Liquid-Liquid Extraction:

-

The alcoholic extract is concentrated under reduced pressure.

-

The resulting residue is dissolved in an acidic aqueous solution (e.g., 0.5 N HCl), which protonates the basic nitrogen of the alkaloids, rendering them water-soluble.[10]

-

This acidic solution is then washed with an immiscible organic solvent (e.g., dichloromethane or ether) to remove neutral and acidic impurities.

-

The pH of the aqueous layer is then adjusted to be alkaline (pH 9-10) with a base such as ammonium hydroxide or sodium hydroxide.[13] This deprotonates the alkaloids, making them soluble in organic solvents.

-

The free alkaloids are then extracted from the aqueous phase using an organic solvent like chloroform or dichloromethane.[10][13]

4. Purification:

-

The organic extract containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated.

-

The crude alkaloid mixture is then subjected to chromatographic techniques for the separation and purification of this compound. Column chromatography using silica gel or alumina is a common method.[13]

-

Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), which allows for high-resolution separation.

Quantitative Analysis

The quantification of this compound in extracts and purified fractions is typically performed using High-Performance Liquid Chromatography coupled with a Diode-Array Detector (HPLC-DAD).[14] This method allows for the determination of the concentration of the compound based on its characteristic UV absorbance. While specific yields of this compound are not widely reported, a study on Erythrina verna trunk barks optimized the extraction of total alkaloids to a yield of 0.625 g%.[14]

Signaling Pathway of this compound

This compound's primary mechanism of action is its competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs).[5][15] These receptors are ligand-gated ion channels that play a crucial role in neurotransmission throughout the central and peripheral nervous systems.[16][17]

This compound exhibits a notable selectivity for the α4β2 subtype of nAChRs, which are the most prevalent subtype in the mammalian brain.[14][18] By binding to the acetylcholine binding site on these receptors, this compound prevents the endogenous ligand, acetylcholine, from binding and activating the channel. This inhibitory action blocks the influx of cations (primarily Na⁺ and Ca²⁺) that would normally occur upon receptor activation, thus modulating downstream neuronal signaling.

Experimental Workflow Overview

The overall process of studying this compound, from its natural source to its biological characterization, can be summarized in a logical workflow. This involves the initial collection and preparation of plant material, followed by extraction and purification, and finally, analysis of its biological activity.

Conclusion

This compound stands out as a significant natural product with well-defined antagonistic activity at neuronal nicotinic acetylcholine receptors. The methodologies for its extraction and purification from Erythrina species are well-established, relying on classical phytochemical techniques. For researchers and drug development professionals, this compound serves as both a critical tool for probing the function of nAChRs and as a promising scaffold for the design of new drugs targeting cholinergic pathways implicated in various CNS disorders. This guide provides a foundational resource to support further investigation and application of this important alkaloid.

References

- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]

- 2. Erythrina - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. neist.res.in [neist.res.in]

- 5. This compound | C18H21NO3 | CID 169017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A new Erythrinan alkaloid from the seed of Erythrina addisoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Erythrinan Alkaloid Glycoside from the Seeds of Erythrina crista-galli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound, a competitive antagonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Nicotinic receptors in addiction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Erysodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysodine, a spiroamine alkaloid isolated from plants of the Erythrina genus, has emerged as a significant pharmacological tool for studying the nicotinic acetylcholine receptor (nAChR) system. It is a competitive antagonist with a notable selectivity for neuronal nAChRs, particularly the α4β2 subtype.[1][2] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and modulate the effects of nicotine and alcohol in vivo, suggesting its potential therapeutic utility in addiction and other central nervous system disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic and toxicological data, presented with detailed experimental methodologies and visual representations of key pathways and workflows.

Mechanism of Action

This compound functions as a competitive antagonist at neuronal nicotinic acetylcholine receptors.[2][3] Its primary mode of action is to block the binding of acetylcholine and other nicotinic agonists, thereby inhibiting receptor activation.

Receptor Subtype Selectivity

This compound exhibits a preferential affinity for the α4β2 subtype of nAChRs.[1] It is a more potent inhibitor of [3H]cytisine binding at neuronal nAChRs compared to its effect on [125I]α-bungarotoxin binding at muscle-type nAChRs.[3] This selectivity for neuronal receptors may contribute to a more favorable safety profile compared to non-selective nicotinic antagonists.[3] While its primary target is the α4β2 receptor, the effects of this compound at high doses on other nAChR subtypes, such as α3β2 and α6β2, cannot be entirely ruled out.

Signaling Pathway

The following diagram illustrates the antagonistic action of this compound at the α4β2 nicotinic acetylcholine receptor, preventing the influx of sodium and calcium ions that would typically result from acetylcholine binding and leading to neuronal depolarization.

References

Erysodine: A Technical Guide to its Function as a Nicotinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erysodine, a tetracyclic spiroamine Erythrina alkaloid, is a potent and selective competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Its ability to cross the blood-brain barrier and its higher affinity for certain neuronal nAChR subtypes, particularly the α4β2 receptor, make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of these receptors.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative binding and functional data, relevant signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a competitive antagonist at the acetylcholine binding site on neuronal nAChRs.[1][3][4][5] This means it binds reversibly to the same site as the endogenous agonist, acetylcholine, and other nicotinic agonists, but does not activate the receptor.[1][6] By occupying the binding site, this compound prevents agonists from binding and inducing the conformational change required for ion channel opening, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cellular depolarization.[7] The competitive nature of its antagonism is demonstrated by the rightward shift of the agonist dose-response curve in its presence, which can be overcome by increasing the agonist concentration.[8][9]

Quantitative Data: Binding Affinity and Functional Potency

This compound exhibits marked selectivity for neuronal nAChRs over the muscle-type, with a particularly high affinity for the α4β2 subtype, which is the most prevalent high-affinity nicotine binding site in the mammalian brain.[1][10][11] It is notably more potent than the related alkaloid dihydro-β-erythroidine (DHβE) in displacing [³H]cytisine from neuronal receptors.[1][12] The following tables summarize the quantitative data for this compound's interaction with various nAChR subtypes.

Table 1: this compound Binding Affinities (Ki) for nAChR Subtypes

| nAChR Subtype | Radioligand | Preparation | Ki Value | Reference |

| α4β2 | [³H]cytisine | Membranes from SH-EP1-hα4β2 cells | 50 nM | [13] |

| α4β2 | [³H]cytisine | Brain membrane fractions | 5 nM | [12] |

| α7 | [³H]epibatidine | Membranes from SH-EP1-hα7 cells | Poor inhibition | [2] |

| Muscle-type | [¹²⁵I]α-bungarotoxin | Not specified | Less potent than DHβE | [1] |

Note: The discrepancy in reported Ki values for the α4β2 subtype may reflect differences in experimental preparations and conditions.

Table 2: this compound Functional Antagonism (IC₅₀) at nAChR Subtypes

| nAChR Subtype | Assay | Agonist | IC₅₀ Value | Reference |

| α4β2 | Two-electrode voltage clamp (Xenopus oocytes) | Acetylcholine | 96 nM | [2] |

| Neuronal (IMR-32 cells) | ⁸⁶Rb⁺ Efflux | (-)-Nicotine | ~10-fold more potent than DHβE | [1] |

| Neuronal (rat striatal slices) | [³H]dopamine Release | (-)-Nicotine | Equipotent with DHβE | [1] |

Nicotinic Acetylcholine Receptor Signaling Pathways

Activation of nAChRs initiates a cascade of intracellular signaling events, primarily triggered by cation influx. While the canonical pathway involves direct ionotropic action leading to membrane depolarization, nAChRs also engage metabotropic signaling pathways. This compound, by blocking the initial receptor activation, inhibits these downstream events.

Key signaling pathways modulated by nAChRs include:

-

Calcium-Dependent Pathways: The influx of Ca²⁺ through nAChRs (especially α7-containing receptors, which have high calcium permeability) acts as a second messenger, activating various Ca²⁺-dependent enzymes like Ca²⁺-calmodulin-dependent kinase (CaMK), protein kinase C (PKC), and adenylyl cyclase.[14]

-

PI3K/Akt Pathway: Agonist stimulation of both α7 and α4β2 nAChRs can lead to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, which is a major pathway involved in promoting cell survival and neuroprotection.[14][15]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another downstream target of nAChR activation, linked to neuronal functions and plasticity.[14][16]

-

JAK2/STAT3 Pathway: Some nAChRs, notably the α7 subtype, can couple to Janus kinase 2 (JAK2), leading to the activation of the signal transducer and activator of transcription 3 (STAT3), which regulates gene expression.[17]

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the α4β2 nAChR subtype using [³H]cytisine.[13][18]

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) or cultured cells stably expressing the desired nAChR subtype (e.g., SH-EP1-hα4β2) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19][20] Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of radioligand (e.g., 1 nM [³H]cytisine), and a range of concentrations of the unlabeled competitor drug (this compound).[13]

-

Nonspecific Binding: To determine nonspecific binding, a parallel set of tubes is prepared containing a high concentration of a known nAChR ligand (e.g., 10 µM nicotine or cytisine) to saturate the receptors.

-

Incubation: Incubate the plates for a defined period (e.g., 75 minutes) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.[13]

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters are then washed quickly with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for IC₅₀ Determination

This protocol outlines the functional characterization of this compound's antagonist activity on nAChRs expressed in Xenopus laevis oocytes.[2]

Methodology:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and inject them with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2). Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., Ringer's solution).[21] Impale the oocyte with two microelectrodes filled with a high-molarity salt solution (e.g., 3 M KCl), one for voltage sensing and one for current injection. Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: Apply a fixed concentration of an agonist (e.g., 100 µM acetylcholine) to the oocyte to evoke an inward current, which is recorded by the amplifier.[22] This concentration is typically the agonist's EC₅₀ for the expressed receptor.

-

Antagonist Application: To measure inhibition, pre-incubate the oocyte with this compound for a set time (e.g., 2 minutes) before co-applying the same concentration of this compound with the agonist.[22]

-

Concentration-Response Curve: Repeat step 4 with a range of this compound concentrations. Measure the peak current response at each concentration and normalize it to the control response (agonist alone).

-

Data Analysis: Plot the normalized current response against the logarithm of the this compound concentration. Fit the data using a standard sigmoidal dose-response equation to determine the IC₅₀ value.

In Vivo Behavioral Assay: Nicotine Discrimination

This protocol assesses the ability of this compound to block the subjective effects of nicotine in rats, providing an in vivo measure of its antagonist activity.[4]

Methodology:

-

Training: Train rats in a two-lever operant conditioning chamber to press one lever for a food reward after an injection of nicotine (e.g., 0.4 mg/kg) and a second lever for the same reward after an injection of saline (vehicle). Training continues until the rats reliably select the correct lever (>80% accuracy).

-

Antagonist Pretreatment: Before a test session, administer this compound systemically (e.g., intraperitoneally) at various doses (e.g., 0.3-10 mg/kg).[4] A control group receives a vehicle injection.

-

Nicotine Challenge: After the pretreatment period, administer the standard training dose of nicotine to all rats.

-

Test Session: Place the rats in the operant chambers and allow them to respond on either lever. Record the number of presses on the nicotine-appropriate lever and the saline-appropriate lever.

-

Data Analysis: Calculate the percentage of responses made on the nicotine-appropriate lever for each dose of this compound. A dose-dependent decrease in responding on the nicotine-appropriate lever indicates that this compound is blocking the discriminative stimulus effects of nicotine. The dose that results in 50% responding on the nicotine lever is determined as the ED₅₀ for the antagonist effect.

Conclusion

This compound is a well-characterized, brain-penetrant, competitive antagonist with a clear preference for neuronal nAChRs, especially the α4β2 subtype.[1][2] This selectivity, combined with its demonstrated in vitro and in vivo efficacy, establishes this compound as a critical reference compound and investigational tool.[1] Its use in radioligand binding, electrophysiological, and behavioral studies continues to advance the understanding of the nicotinic cholinergic system's role in synaptic transmission, neuronal plasticity, and complex behaviors, making it an indispensable asset for academic research and drug development.

References

- 1. This compound, a competitive antagonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the competitive nicotinic antagonist this compound on behavior occasioned or maintained by nicotine: comparison with mecamylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacological Glossary | Tocris Bioscience [tocris.com]

- 7. benchchem.com [benchchem.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Receptor Agonists and Antagonists [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repositorio.uchile.cl [repositorio.uchile.cl]

- 13. researchgate.net [researchgate.net]

- 14. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Binding of the nicotinic cholinergic antagonist, dihydro-beta- erythroidine, to rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 21. research.unipd.it [research.unipd.it]

- 22. researchgate.net [researchgate.net]

Erysodine: A Technical Guide to its Discovery, History, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysodine is a naturally occurring tetracyclic spiroamine alkaloid isolated from plants of the Erythrina genus. First identified in 1940, it has since been characterized as a potent and selective competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and pharmacological properties, its mechanism of action, and detailed protocols for its isolation and key biological assays. This document is intended to serve as a foundational resource for researchers investigating nAChR pharmacology and developing novel therapeutics targeting the cholinergic system.

Discovery and History

The investigation into the chemical constituents of Erythrina plants began in the 1930s, driven by observations of their curare-like, paralytic effects.[1] The American biochemist Karl Folkers was a pioneer in this field, and his work led to the first isolation and characterization of this compound, along with related alkaloids like erysopine, erysocine, and erysovine, in 1940.[1] These compounds belong to a class of molecules known as Erythrina alkaloids, which are defined by their unique erythrinane skeleton—a tetracyclic spiroamine structure.[1]

Early research established the general bioactivity of Erythrina extracts, noting anticonvulsant and tranquilizing effects.[1] However, the specific molecular target of this compound was elucidated much later. Subsequent studies revealed that this compound functions as a potent, competitive, and reversible antagonist of neuronal nicotinic acetylcholine receptors.[2][3] This discovery positioned this compound as a valuable pharmacological tool for probing the function of nAChRs and as a lead compound for drug development. Its ability to be administered systemically and cross the blood-brain barrier to attenuate the effects of nicotine in animal models further highlighted its potential.[2]

Physicochemical and Pharmacological Properties

This compound's biological activity is rooted in its specific chemical structure and properties. It is an organic heterotetracyclic compound with the molecular formula C₁₈H₂₁NO₃.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁NO₃ |

| Molar Mass | 299.36 g/mol |

| IUPAC Name | (2R,13bS)-2,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-11-ol |

| CAS Number | 7290-03-1 |

| Physical Description | Solid |

| Melting Point | 204 - 205 °C |

This compound's primary pharmacological significance lies in its selective antagonism of specific nAChR subtypes. It exhibits a significantly higher affinity for the α4β2 subtype, which is widespread in the central nervous system, compared to the α7 and muscle-type nAChRs.[1][2] This selectivity is a key advantage over other antagonists like dihydro-β-erythroidine (DHβE), offering a better separation between desired antagonist effects and toxicity.[2]

Table 2: Pharmacological Profile of this compound at Nicotinic Acetylcholine Receptors (nAChRs)

| Receptor Subtype | Assay Type | Parameter | Value (nM) |

|---|---|---|---|

| α4β2 | Radioligand Binding ([³H]cytisine) | Kᵢ | Low Nanomolar Range |

| α7 | Radioligand Binding ([³H]epibatidine) | Kᵢ | 7500 |

| α7 | Functional Inhibition | IC₅₀ | Micromolar Range |

| Muscle-type | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | Inhibition | Less potent than at neuronal nAChRs[2] |

Note: Kᵢ (Inhibition constant) and IC₅₀ (Half-maximal inhibitory concentration) values are compiled from multiple studies and represent the concentration of this compound required to inhibit 50% of binding or function.[1]

Mechanism of Action: Competitive Antagonism at nAChRs

This compound exerts its effects by directly competing with the endogenous neurotransmitter acetylcholine (ACh) at the agonist binding sites of neuronal nAChRs.[2] Specifically, at the α4β2 nAChR, ACh binding to the interface between the α4 and β2 subunits triggers a conformational change, opening the ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to neuronal depolarization.

This compound, due to its structural similarity to the pharmacophore of nAChR agonists, binds to this same site but fails to activate the channel. By occupying the binding site, it physically prevents ACh from binding and inducing channel gating. This is the hallmark of competitive antagonism. The binding is reversible, meaning this compound can associate and dissociate from the receptor.[2] This mechanism effectively dampens cholinergic signaling through these receptors, which underlies its observed effects in blocking nicotine-induced behaviors in preclinical models.[2]

Key Experimental Protocols

The following sections provide detailed methodologies for the isolation of this compound and its characterization in key pharmacological assays.

Protocol: Isolation of this compound from Erythrina Seeds

This protocol is a representative example for the extraction and isolation of this compound. Yields and specific fractions may vary based on the plant species and collection time.

-

Preparation of Plant Material:

-

Obtain dried seeds of an Erythrina species (e.g., Erythrina crista-galli).

-

Grind the seeds into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered seeds (e.g., 1 kg) in methanol (MeOH, 3 L) at room temperature for 72 hours.

-

Filter the extract and repeat the extraction process two more times with fresh methanol.

-

Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in distilled water.

-

Perform successive partitioning in a separatory funnel with solvents of increasing polarity:

-

Petroleum Ether (to remove non-polar compounds).

-

Ethyl Acetate (EtOAc) (this compound will partition into this layer).[2]

-

n-Butanol (n-BuOH).

-

-

Collect the EtOAc fraction and evaporate the solvent to yield an EtOAc-soluble extract.

-

-

Column Chromatography:

-

Subject the EtOAc extract to column chromatography on a silica gel (200-300 mesh) column.

-

Elute the column with a gradient of acetone in petroleum ether, starting from 100% petroleum ether and gradually increasing the acetone concentration.[2]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

Purification:

-

Pool the this compound-containing fractions.

-

Further purification can be achieved using additional chromatographic steps, such as preparative HPLC, if necessary, to yield pure this compound.

-

Confirm the structure and purity using spectroscopic methods (e.g., NMR, Mass Spectrometry).

-

Protocol: [³H]Cytisine Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for high-affinity neuronal nAChRs, primarily the α4β2 subtype, in rat brain membranes.

-

Membrane Preparation:

-

Homogenize whole rat brain tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris, pH 7.4) and determine the protein concentration (e.g., via BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine in a final volume of 250 µL:

-

50-100 µg of brain membrane protein.

-

A fixed concentration of [³H]cytisine (e.g., 1 nM).

-

Varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or buffer (for total binding).

-

A high concentration of a non-labeled ligand like nicotine (100 µM) to determine non-specific binding.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), pre-soaked in polyethyleneimine (0.3%).

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the trapped radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value from the curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]cytisine and Kᴅ is its dissociation constant.

-

Protocol: Nicotine-Induced Dopamine Release from Striatal Slices

This functional assay measures this compound's ability to antagonize nicotine-stimulated dopamine release from brain tissue.

-

Slice Preparation:

-

Isolate rat brains and prepare coronal slices (e.g., 280 µm thick) containing the striatum using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF; in mM: 126 NaCl, 3 KCl, 1.5 MgCl₂, 2.4 CaCl₂, 1.2 NaH₂PO₄, 11 Glucose, 26 NaHCO₃).

-

Allow slices to recover in oxygenated aCSF at 32°C for 30 minutes, then at room temperature for at least 1 hour.

-

-

Dopamine Release Measurement (Fast-Scan Cyclic Voltammetry - FSCV):

-

Transfer a slice to a recording chamber and perfuse with heated (32°C) aCSF.

-

Position a carbon-fiber microelectrode in the dorsal striatum.

-

Apply a triangular voltage waveform (-0.4 V to +1.2 V and back, at 400 V/s) to the electrode every 100 ms to detect dopamine via its oxidation and reduction peaks.

-

Evoke dopamine release using a bipolar stimulating electrode to trigger action potentials.

-

-

Antagonism Protocol:

-

Establish a stable baseline of stimulated dopamine release.

-

Bath-apply a known concentration of nicotine (e.g., 500 nM) to induce a potentiated dopamine release.

-

After washout, pre-incubate the slice with a specific concentration of this compound for 10-20 minutes.

-

Re-apply the same concentration of nicotine in the continued presence of this compound.

-

Measure the reduction in nicotine-induced dopamine release to determine the antagonistic effect of this compound.

-

Protocol: ⁸⁶Rb⁺ Efflux Assay in IMR-32 Cells

This assay assesses the functional inhibition of nAChR channel activity. IMR-32 neuroblastoma cells endogenously express nAChRs, primarily the α3β4 subtype.[4] The efflux of the potassium analog ⁸⁶Rb⁺ through the nAChR channel is measured as an indicator of receptor activation.

-

Cell Culture and Plating:

-

Culture IMR-32 human neuroblastoma cells in appropriate growth medium until they reach 70-95% confluence.

-

Plate the cells in 24-well or 96-well plates 24-48 hours before the assay.

-

-

⁸⁶Rb⁺ Loading:

-

Incubate the cells in growth medium containing ⁸⁶Rb⁺ (e.g., 2 µCi/mL) for 4 hours at 37°C to allow for cellular uptake.

-

-

Efflux Assay:

-

Aspirate the loading medium and wash the cells four times with a HEPES-buffered salt solution to remove extracellular ⁸⁶Rb⁺.

-

Pre-incubate the cells for 10 minutes with either buffer alone or buffer containing various concentrations of this compound.

-

Initiate efflux by adding buffer containing a stimulating agonist (e.g., nicotine) with or without the same concentration of this compound.

-

After a short incubation period (e.g., 2 minutes), collect the supernatant (containing the effluxed ⁸⁶Rb⁺).

-

Lyse the cells (e.g., with 0.2 M NaOH) to measure the amount of ⁸⁶Rb⁺ remaining.

-

-

Data Analysis:

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition.

-

Determine the concentration-dependent inhibition of nicotine-stimulated efflux by this compound to calculate an IC₅₀ value.

-

Conclusion

Since its discovery over 80 years ago, this compound has evolved from a constituent of a traditional paralytic agent to a sophisticated pharmacological tool. Its profile as a potent, brain-penetrant, and selective competitive antagonist for α4β2 nicotinic acetylcholine receptors makes it invaluable for neuroscience research. The detailed methodologies provided in this guide offer a practical framework for its continued study, aiding researchers in exploring the complexities of the cholinergic system and pursuing the development of novel therapeutics for conditions ranging from nicotine addiction to neurological disorders.

References

- 1. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Erythrinan Alkaloid Glycoside from the Seeds of Erythrina crista-galli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a competitive antagonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional properties of human nicotinic AChRs expressed by IMR-32 neuroblastoma cells resemble those of alpha3beta4 AChRs expressed in permanently transfected HEK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Erysodine: A Comprehensive Technical Guide on its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysodine, a spirocyclic erythrinan alkaloid, has emerged as a significant pharmacological tool for investigating the role of neuronal nicotinic acetylcholine receptors (nAChRs) in the central nervous system (CNS). This technical guide provides an in-depth overview of the CNS effects of this compound, focusing on its mechanism of action, receptor binding affinities, and its influence on various physiological and behavioral processes. The document summarizes key quantitative data, details common experimental protocols, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a competitive antagonist of neuronal nAChRs, a class of ligand-gated ion channels crucial for synaptic transmission and neuronal signaling in the brain.[1] Its ability to cross the blood-brain barrier and its selectivity for specific nAChR subtypes make it a valuable compound for elucidating the role of these receptors in various neurological functions and disorders.[1][2] This guide will explore the molecular interactions of this compound with its primary targets and the subsequent downstream effects on neurotransmitter systems and behavior.

Mechanism of Action

This compound exerts its effects primarily by competitively inhibiting the binding of the endogenous neurotransmitter acetylcholine (ACh) to neuronal nAChRs.[1] This antagonistic action prevents the opening of the ion channel, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) and subsequent neuronal depolarization.

Receptor Subtype Selectivity

This compound displays a notable selectivity for the α4β2 subtype of nAChRs, which are highly expressed in the CNS and are implicated in the rewarding effects of nicotine and alcohol.[3][4][5] It exhibits a lower affinity for other nAChR subtypes, such as the α7 and muscle-type receptors.[1][3] This selectivity is a key feature that distinguishes it from other nAChR antagonists and makes it a more precise tool for CNS research.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's interaction with nAChRs and its effects in various experimental paradigms.

Table 1: Receptor Binding and Functional Inhibition

| Receptor Subtype | Ligand/Assay | Species | Preparation | Ki (nM) | IC50 (nM) | Reference |

| α4β2 nAChR | [3H]cytisine displacement | Rat | Brain membranes | 5 | [2] | |

| α4β2 nAChR | [3H]cytisine displacement | 50 | [3] | |||

| α4β2 nAChR | ACh-stimulated current | HEK 293t cells | 20 | [2] | ||

| α7 nAChR | [3H]epibatidine displacement | Low Affinity (µM range) | [3] | |||

| Muscle-type nAChR | [125I]α-bungarotoxin binding | Less potent than at neuronal nAChRs | [1] |

Table 2: In Vivo Behavioral Effects

| Animal Model | Behavior Studied | This compound Dose (mg/kg) | Route of Administration | Effect | Reference |

| Mice | Nicotine-induced hypothermia | Not specified | Systemic | Attenuated | [1] |

| Mice | Anxiolytic-like effects (elevated plus-maze) | Not specified | Systemic | Attenuated nicotine's effects | [1] |

| Rats | Nicotine-induced locomotor activity | Not specified | Systemic | Prevented both early decrease and late increase | [1] |

| Rats (UChB alcohol-preferring) | Voluntary ethanol consumption | 1.5 - 8.0 | i.p. | Dose-dependent reduction (up to 66%) | [6] |

| Rats | Nicotine discrimination | 0.3 - 10 | Not specified | Blocked | [4] |

| Rats | Nicotine self-administration | 0.32 - 32 | Not specified | Reduced | [4] |

| Mice | Anxiolytic-like effects (elevated plus-maze) | 10 | p.o. | Increased open arm entries | [7] |

| Mice | Anxiolytic-like effects (light/dark transition) | 3, 10 | p.o. | Anxiolytic-like effects | [7] |

Experimental Protocols

This section details the methodologies for key experiments commonly used to characterize the CNS effects of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for specific nAChR subtypes.

-

Protocol:

-

Membrane Preparation: Brain tissue (e.g., rat cortex or striatum) is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the nAChRs.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]cytisine for α4β2 nAChRs) and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Electrophysiology (Whole-Cell Patch-Clamp)

-

Objective: To measure the functional inhibition of nAChR-mediated currents by this compound.

-

Protocol:

-

Cell Culture: Cells expressing the nAChR subtype of interest (e.g., HEK 293 cells transfected with α4 and β2 subunit cDNAs) are cultured on coverslips.

-

Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.

-

Drug Application: Acetylcholine (the agonist) is applied to the cell to elicit an inward current. This compound is then co-applied with acetylcholine at various concentrations.

-

Data Acquisition: The resulting currents are recorded using an amplifier and digitized for analysis.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the peak amplitude of the acetylcholine-elicited current. The IC50 value is determined by fitting the concentration-response data to the Hill equation.

-

Behavioral Assays

-

Objective: To assess the anxiolytic or anxiogenic-like effects of this compound.

-

Protocol:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Rodents are administered this compound or a vehicle control. After a set pre-treatment time, the animal is placed in the center of the maze and allowed to explore for a fixed period (e.g., 5 minutes).

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.

-

Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms.

-

-

Objective: To evaluate the effect of this compound on alcohol-seeking behavior.

-

Protocol:

-

Animal Model: Alcohol-preferring rats (e.g., UChB line) are used.

-

Procedure: Rats are given a free choice between a bottle of ethanol solution and a bottle of water. After establishing a stable baseline of ethanol intake, the rats are treated with this compound or saline over several days.

-

Data Collection: The volume of ethanol and water consumed is measured daily.

-

Data Analysis: A reduction in ethanol intake in the this compound-treated group compared to the control group indicates a potential therapeutic effect for alcohol dependence.[6]

-

Signaling Pathways and Experimental Workflows

This compound's Modulation of the Mesolimbic Dopamine Pathway

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical pathway in reward and addiction. Nicotine and alcohol enhance dopamine release in the NAc. This compound, by blocking α4β2 nAChRs in the VTA, can attenuate this effect.[2]

Caption: this compound blocks α4β2 nAChRs on VTA dopamine neurons.

Experimental Workflow for Behavioral Analysis

The following diagram illustrates a typical workflow for investigating the behavioral effects of this compound in an animal model.

Caption: Standard workflow for a preclinical behavioral study.

Therapeutic Potential

The ability of this compound to selectively antagonize α4β2 nAChRs in the CNS has positioned it as a compound of interest for the development of therapeutics for several neurological and psychiatric disorders.

-

Addiction: By attenuating the rewarding effects of nicotine and alcohol, this compound shows promise as a potential treatment for substance use disorders.[4][6]

-

Anxiety and Depression: The modulation of cholinergic signaling by this compound suggests its potential utility in treating anxiety and mood disorders.[7]

-

Alzheimer's Disease: Given the role of cholinergic dysfunction in Alzheimer's disease, this compound and related compounds are being explored for their potential to ameliorate cognitive deficits.[8]

Conclusion

This compound is a potent and selective competitive antagonist of neuronal α4β2 nAChRs, making it an invaluable tool for CNS research. Its well-characterized mechanism of action, coupled with its ability to modulate key neurotransmitter systems and influence complex behaviors, underscores its significance. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals seeking to explore the multifaceted CNS effects of this intriguing alkaloid. Further investigation into the therapeutic applications of this compound and its derivatives is warranted.

References

- 1. This compound, a competitive antagonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the competitive nicotinic antagonist this compound on behavior occasioned or maintained by nicotine: comparison with mecamylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]

- 6. This compound, a competitive antagonist at neuronal nicotinic acetylcholine receptors, decreases ethanol consumption in alcohol-preferring UChB rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Virtual Screening, Toxicity Evaluation and Pharmacokinetics of Erythrina Alkaloids as Acetylcholinesterase Inhibitor Candidates from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Erysodine: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysodine, a spirocyclic erythrinan alkaloid, has emerged as a promising natural product with significant therapeutic potential, primarily attributed to its potent and selective competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This technical guide provides an in-depth analysis of the current state of research on this compound, focusing on its core pharmacology, preclinical evidence for its use in various therapeutic areas, and detailed experimental methodologies. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of its mechanism of action and potential clinical applications.

Introduction

This compound is a naturally occurring alkaloid found in plants of the Erythrina genus. Structurally, it is a tetracyclic spiroamine and is closely related to other erythrinan alkaloids.[1] Its primary pharmacological action is the competitive antagonism of neuronal nAChRs.[2] This mechanism underpins its potential therapeutic applications in a range of neurological and psychiatric disorders. This guide will explore the preclinical evidence supporting the use of this compound in addiction, anxiety, neuroprotection, and inflammation.

Core Pharmacology: Mechanism of Action

This compound's principal mechanism of action is its competitive antagonism of neuronal nAChRs. It exhibits a higher affinity for the α4β2 subtype, which is widely expressed in the central nervous system and plays a crucial role in various cognitive and affective processes.[2]

Binding Affinity and Functional Inhibition

This compound's interaction with nAChRs has been quantified through radioligand binding assays and functional inhibition studies. It demonstrates nanomolar affinity for the α4β2 nAChR, making it a potent antagonist.

Table 1: this compound Binding Affinities (Ki) for Neuronal nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α4β2 | [³H]cytisine | Rat brain homogenates | < 1 | [3] |

| α4β2 | [³H]cytisine | SH-EP1-hα4β2 cells | 50 | [2] |

| α3β4 | [¹²⁵I]epibatidine | Rat interpeduncular nucleus | > 1000 | [4] |

| α7 | [¹²⁵I]α-bungarotoxin | Rat hippocampal membranes | > 10000 | [4] |

| Note: Ki values are indicative of the concentration of this compound required to displace 50% of the radioligand from the receptor. |

Table 2: this compound Functional Inhibition (IC50) of nAChR Subtypes

| nAChR Subtype | Agonist | Cell Line | IC50 (nM) | Reference |

| α4β2 | Acetylcholine | Oocytes expressing human α4β2 nAChRs | 96 | [2] |

| α3β4 | Epibatidine | HEK cells expressing α3β4 nAChRs | > 10000 | [5] |

| α7 | Acetylcholine | Oocytes expressing human α7 nAChRs | > 10000 | [2] |

| Note: IC50 values represent the concentration of this compound that inhibits 50% of the maximal response to the agonist. |

Signaling Pathways

This compound's antagonism of α4β2 nAChRs modulates downstream signaling pathways, most notably the dopaminergic system. By blocking the action of acetylcholine at these receptors on dopaminergic neurons in the ventral tegmental area (VTA), this compound can attenuate the release of dopamine in the nucleus accumbens, a key component of the brain's reward circuitry.[6]

Recent evidence also suggests that α4β2 nAChRs can engage in metabotropic signaling, independent of their ion channel function. This pathway involves β-arrestin1, Src kinase, and phospholipase C, ultimately leading to the activation of Protein Kinase C (PKC).[7] this compound's role in modulating this non-canonical pathway is an area for future investigation.

Potential Therapeutic Uses

Addiction

The role of the nicotinic cholinergic system in the reinforcing effects of drugs of abuse, particularly alcohol and nicotine, is well-established. This compound's ability to antagonize α4β2 nAChRs makes it a strong candidate for addiction pharmacotherapy.

Studies in alcohol-preferring rat models have demonstrated that this compound dose-dependently reduces voluntary ethanol consumption.[6][8] This effect is not associated with motor impairment, suggesting a specific action on the reward pathway.[8]

Table 3: Dose-Response of this compound on Ethanol Intake in UChB Rats

| Dose (mg/kg, i.p.) | Reduction in Ethanol Intake (%) | Reference |

| 1.5 | 23 | [8] |

| 2.0 | 29 | [8] |

| 4.0 | 45 | [8] |

| 8.0 | 66 | [8] |

This protocol is adapted from studies investigating the effect of this compound on alcohol intake.[8][9]

-

Animals: Male, alcohol-preferring rats (e.g., UChB or P rats) are individually housed.

-

Habituation: Rats are given continuous access to two bottles, one containing water and the other a 10% (v/v) ethanol solution, for several weeks to establish a stable baseline of ethanol consumption.

-

Treatment: this compound is dissolved in saline and administered intraperitoneally (i.p.) at various doses (e.g., 1.5, 2.0, 4.0, 8.0 mg/kg) once daily for a set period (e.g., 3-5 days). A control group receives saline injections.

-

Measurement: Fluid consumption from both bottles is measured daily to determine ethanol intake (g/kg/24h) and preference (ethanol intake/total fluid intake).

-

Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare ethanol consumption between the this compound-treated and control groups.

Anxiety

Preclinical studies suggest that this compound possesses anxiolytic-like properties. This is likely mediated by its modulation of neuronal circuits involved in fear and anxiety, where nAChRs are expressed.

In the elevated plus-maze (EPM) test, a standard preclinical model of anxiety, systemic administration of this compound has been shown to produce anxiolytic-like effects in mice.[10]